4-Bromo-7-chloroisoindolin-1-one
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Overview
Description
4-Bromo-7-chloroisoindolin-1-one is a heterocyclic compound with the molecular formula C8H5BrClNO and a molecular weight of 246.49 g/mol . It is characterized by the presence of both bromine and chlorine atoms attached to an isoindolinone core, making it a valuable building block in organic synthesis .
Mechanism of Action
Target of Action
The primary target of 4-Bromo-7-chloroisoindolin-1-one is Cyclin-dependent kinase 7 (CDK7) . CDK7 is a protein kinase that plays a crucial role in cell cycle regulation and is a promising target in the discovery of anti-breast cancer drugs .
Mode of Action
This compound: interacts with CDK7 through conventional hydrogen bonding interactions with active amino acid residues . This interaction results in high binding affinity, which is a key factor in its mode of action .
Biochemical Pathways
The action of This compound affects the CDK7 pathway. CDK7 controls every phase of the cell cycle . By inhibiting CDK7, this compound can disrupt the cell cycle, which is a critical process in the growth and proliferation of cancer cells .
Pharmacokinetics
The pharmacokinetics of This compound have been studied using molecular dynamics simulation (MDS), fragment molecular orbital (FMO), and density functional theory (DFT) . These studies have shown that this compound exhibits superior qualities to known CDK7 inhibitors, according to the comprehensive pharmacokinetic parameters that were predicted .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily its anti-cancer activity. It has been found to be a chemically reactive soft molecule, influencing its anti-cancer activity . The results indicate that this compound moieties are good candidates for anti-cancer action and could serve as effective CDK7 inhibitors .
Biochemical Analysis
Biochemical Properties
It has been suggested that isoindolin-1-ones, a class of compounds to which 4-Bromo-7-chloroisoindolin-1-one belongs, may have potential as inhibitors of Cyclin-dependent kinase (CDK) enzymes . These enzymes play crucial roles in cell cycle regulation, and their inhibition could have significant impacts on cellular function.
Cellular Effects
Isoindolin-1-ones have been studied for their potential as CDK inhibitors . Inhibition of CDKs can disrupt cell cycle progression, potentially leading to cell cycle arrest and apoptosis. This could have significant effects on various types of cells and cellular processes.
Molecular Mechanism
It is suggested that isoindolin-1-ones may act as inhibitors of CDKs . This could involve binding interactions with these enzymes, leading to their inhibition and subsequent effects on cell cycle progression and gene expression.
Temporal Effects in Laboratory Settings
Information on the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
If the compound acts as a CDK inhibitor, it could potentially affect pathways regulated by these enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-7-chloroisoindolin-1-one typically involves the bromination and chlorination of isoindolinone derivatives. One common method includes the reaction of isoindolinone with bromine and chlorine under controlled conditions to achieve selective halogenation . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at room temperature to avoid over-halogenation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity . The product is then purified using techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-7-chloroisoindolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions include various substituted isoindolinone derivatives, which can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
4-Bromo-7-chloroisoindolin-1-one has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-7-chloroisoindoline-1,3-dione: Similar in structure but with an additional carbonyl group at position 3.
4-Bromo-7-chloroisoindoline-1,2-dione: Another derivative with a different substitution pattern.
Uniqueness
4-Bromo-7-chloroisoindolin-1-one is unique due to its specific halogenation pattern, which imparts distinct chemical reactivity and biological activity compared to other isoindolinone derivatives .
Properties
IUPAC Name |
4-bromo-7-chloro-2,3-dihydroisoindol-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClNO/c9-5-1-2-6(10)7-4(5)3-11-8(7)12/h1-2H,3H2,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSPOVIJWZMWMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2C(=O)N1)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.49 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427404-26-9 |
Source
|
Record name | 4-bromo-7-chloroisoindolin-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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